1-(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)-2-(2-methoxyphenyl)ethanone
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Description
1-(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)-2-(2-methoxyphenyl)ethanone is a useful research compound. Its molecular formula is C18H26N2O4S and its molecular weight is 366.48. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Evaluation and Antipsychotic Profile
- Bhosale et al. (2014) described the synthesis of derivatives with significant anti-dopaminergic and anti-serotonergic activity in behavioral models. Specifically, compounds demonstrated a promising antipsychotic profile with lower potential for catalepsy induction, supported by docking studies in the design of compounds targeting the human dopamine D2 receptor. This research underscores the potential of such compounds in developing new antipsychotic medications (Bhosale et al., 2014).
Computational and Biochemical Characterization
- Onawole et al. (2017) conducted a computational assessment to understand the biochemical properties and vibrational assignments of a synthesized arylpiperazine-based drug, revealing insights into its molecular docking mechanism as an agonist in the human GABA A receptor. This study provides a foundational understanding of the structural and reactivity properties of such compounds, aiding in the design of therapeutics with targeted biochemical interactions (Onawole et al., 2017).
Antimicrobial and Enzyme Inhibitory Potentials
- Mermer et al. (2018) explored the synthesis and biological potentials of 1,2,4-triazole derivatives containing a piperazine nucleus, revealing antimicrobial, antioxidant, antiurease, and anti α-glucosidase activities. Molecular docking further validated the enzyme inhibitory potentials, highlighting the utility of these compounds in developing antimicrobial and enzyme-targeting drugs (Mermer et al., 2018).
σ1 Receptor Antagonist for Pain Management
- Díaz et al. (2020) identified a new series of pyrazoles, including 1-(4-(2-((1-(3,4-difluorophenyl)-1H-pyrazol-3-yl)methoxy)ethyl)piperazin-1-yl)ethanone (EST64454), as a σ1 receptor antagonist clinical candidate for treating pain. This compound demonstrated high solubility, metabolic stability, and antinociceptive properties in mouse models, suggesting its potential in pain management therapies (Díaz et al., 2020).
Electrochemical Synthesis Techniques
- Nematollahi and Amani (2011) reported on the electrochemical synthesis of new phenylpiperazine derivatives, showcasing a reagent-less method in aqueous solutions. This environmentally friendly technique contributes to green chemistry by offering a safe and efficient pathway for synthesizing phenylpiperazine derivatives, which have potential applications in various pharmacological fields (Nematollahi & Amani, 2011).
Properties
IUPAC Name |
1-[4-(1,1-dioxothian-4-yl)piperazin-1-yl]-2-(2-methoxyphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4S/c1-24-17-5-3-2-4-15(17)14-18(21)20-10-8-19(9-11-20)16-6-12-25(22,23)13-7-16/h2-5,16H,6-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJGQHOIIPWBDPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)N2CCN(CC2)C3CCS(=O)(=O)CC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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